molecular formula C17H16Cl2N2O2S B2526837 1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone CAS No. 394238-21-2

1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

Cat. No.: B2526837
CAS No.: 394238-21-2
M. Wt: 383.29
InChI Key: LRGWPNFKTMCOLG-UHFFFAOYSA-N
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Description

1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16Cl2N2O2S and its molecular weight is 383.29. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with structures similar to 1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone have shown promising results in anticancer studies. For example, derivatives of 1,2,4-triazine bearing a piperazine amide moiety have been synthesized and demonstrated significant antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014). Additionally, thioxothiazolidin-4-one derivatives containing various moieties, including piperazine, have exhibited anticancer and antiangiogenic effects in vivo, significantly reducing tumor volume and cell proliferation in mouse models (Chandrappa et al., 2010).

Antitubercular Agents

Furan derivatives, closely related to the chemical structure , have been synthesized and characterized for their antitubercular activity. One study presented a series of compounds synthesized from (2E)-3-[5-(m,p-dichlorophenyl)furan-2-yl]-1-arylprop-2-en-1-one, which displayed significant antibacterial, antifungal, and antitubercular activities (Bhoot et al., 2011).

Antimicrobial Activity

The synthesis and evaluation of chalcones and acetyl pyrazoline derivatives comprising the furan nucleus as antimicrobial agents highlight the potential of these compounds against various pathogens. These derivatives have shown variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents (Tomar et al., 2007). Moreover, azole-containing piperazine derivatives have been designed and synthesized, exhibiting moderate to significant antibacterial and antifungal activities in vitro, with some compounds showing remarkable broad-spectrum antimicrobial efficacy (Gan et al., 2010).

Properties

IUPAC Name

1-[4-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S/c1-11(22)20-6-8-21(9-7-20)17(24)16-5-4-15(23-16)12-2-3-13(18)14(19)10-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGWPNFKTMCOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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